Scandium(III) Carbonate Hydrate

説明

Historical Context and Discovery

The historical journey of this compound begins with one of the most remarkable predictions in chemical history, made by Dmitri Mendeleev in 1869. Mendeleev, while developing his periodic table, identified a gap between calcium and titanium and predicted the existence of an element he termed "ekaboron," forecasting an atomic mass between 40 and 48. This prediction would prove remarkably accurate when the element was discovered a decade later.

The discovery of scandium itself occurred in 1879 through the meticulous work of Lars Fredrik Nilson, a Swedish chemist working at Uppsala University. Nilson was conducting systematic analysis of rare earth minerals, specifically examining euxenite and gadolinite from Scandinavia. During his investigations into these complex mineral matrices, Nilson isolated what he initially believed to be ytterbium oxide, but further spectral analysis revealed the presence of an entirely new element. The element was named scandium, derived from the Latin "Scandia" meaning Scandinavia, honoring the geographic origin of the minerals from which it was first extracted.

Nilson's discovery process involved separating scandium(III) oxide, also known as scandia, from the mineral euxenite through careful chemical analysis. The Swedish chemist prepared approximately 2 grams of high-purity scandium oxide during his initial work. Interestingly, Nilson was apparently unaware of Mendeleev's earlier prediction, but Per Teodor Cleve subsequently recognized the correspondence between Nilson's discovery and Mendeleev's theoretical ekaboron, notifying Mendeleev of this remarkable validation of periodic law.

The development of scandium compounds, including this compound, followed decades later as chemical understanding of rare earth elements advanced. Metallic scandium was not produced until 1937, when it was first obtained through electrolysis of a eutectic mixture containing potassium, lithium, and scandium chlorides at temperatures between 700-800°C. The first pound of 99% pure scandium metal was not achieved until 1960, highlighting the technical challenges associated with scandium isolation and purification.

The synthesis and characterization of this compound emerged as part of broader efforts to develop scandium chemistry for practical applications. The compound can be synthesized through reaction of scandium oxide with carbon dioxide in aqueous solution, producing this compound as a white powder through an exothermic reaction that can be conducted at room temperature. This synthetic approach demonstrates the accessibility of the compound while maintaining the high purity standards required for research and industrial applications.

General Chemical Properties and Significance in Rare Earth Chemistry

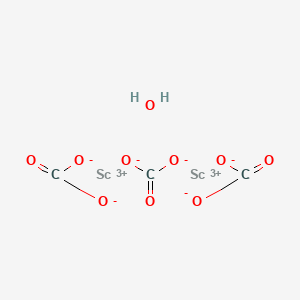

This compound exhibits distinctive chemical properties that reflect both its rare earth character and its unique position within the periodic table. The compound possesses the molecular formula Scandium₂(Carbon Oxygen₃)₃·xHydrogen₂Oxygen, where x represents a variable number of water molecules incorporated into the crystal structure. The anhydrous molecular weight is reported as 269.94 grams per mole, though the actual molecular weight varies depending on the degree of hydration.

The compound manifests as a white crystalline solid with notable thermal stability, decomposing at temperatures exceeding 500°C rather than melting. This thermal behavior distinguishes it from many organic compounds and reflects the ionic character of the scandium-carbonate bonds. The decomposition process involves release of carbon dioxide when the compound is heated, a characteristic reaction of carbonate compounds that makes this compound particularly useful as a precursor for scandium oxide synthesis.

Solubility characteristics of this compound demonstrate its utility in aqueous chemistry applications. The compound exhibits solubility in water and strong mineral acids, facilitating its use in solution-based synthetic processes. When treated with dilute acids, the compound releases carbon dioxide gas, a reaction that can be utilized for controlled gas generation or as an analytical tool for compound identification.

Table 1: Physical and Chemical Properties of this compound

The significance of this compound within rare earth chemistry extends beyond its individual properties to encompass its role as a representative compound of scandium's unique chemical behavior. Scandium occupies a distinctive position among the rare earth elements, being classified as a transition metal while sharing chemical similarities with the lanthanides. This dual character is reflected in the properties of its compounds, including the carbonate hydrate.

The compound serves as an excellent precursor for producing other scandium compounds, particularly scandium oxide through thermal decomposition. This transformation occurs through calcination, where controlled heating drives off carbon dioxide and water, leaving behind high-purity scandium oxide. The ease of this conversion makes this compound valuable in applications requiring precise control over scandium oxide formation.

Table 2: Comparative Analysis of Scandium within Rare Earth Chemistry

| Characteristic | Scandium | Typical Lanthanides | Significance |

|---|---|---|---|

| Atomic Number | 21 | 57-71 | Lightest rare earth element |

| Ionic Radius (3+ state) | 88.5 pm | 86-117 pm | Smallest rare earth ion |

| Crystal Chemistry | Unique coordination | Typical lanthanide behavior | Distinct structural preferences |

| Abundance | 50th most common in crust | Variable | Relatively abundant but difficult to extract |

| Chemical Behavior | Intermediate Al-Y properties | Typical lanthanide properties | Bridge between main group and lanthanides |

The role of this compound in rare earth chemistry research has expanded with growing interest in scandium applications. The compound's water-insoluble nature when pure, combined with its easy conversion to other scandium forms, makes it particularly valuable for controlled synthesis applications. Research into scandium compounds has intensified due to potential applications in aluminum alloys for aerospace applications, though the high cost of scandium continues to limit widespread commercial adoption.

The synthesis methods for this compound reflect broader trends in rare earth chemistry toward developing efficient, high-purity preparation techniques. The compound can be prepared through direct reaction of scandium-containing solutions with carbonate sources, or through controlled precipitation from scandium salt solutions. These synthetic approaches require careful control of pH, temperature, and reactant concentrations to achieve the desired purity and crystalline structure.

Within the context of rare earth element chemistry, this compound exemplifies the challenges and opportunities associated with scandium utilization. While scandium shares many chemical properties with other rare earth elements, its unique characteristics require specialized handling and processing techniques. The compound's behavior in aqueous systems, thermal stability, and conversion chemistry all reflect scandium's position as both a rare earth element and a transition metal, making it a compound of significant scientific and potential commercial interest.

特性

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Direct Precipitation from Scandium Salts

Aqueous precipitation remains the most straightforward method for synthesizing scandium(III) carbonate hydrate. This approach involves reacting a soluble scandium salt, such as scandium chloride (ScCl₃) or sulfate (Sc₂(SO₄)₃), with a carbonate source like sodium carbonate (Na₂CO₃). The reaction proceeds as:

Critical to this method is maintaining a pH below 4 to prevent hydrolysis into scandium hydroxide (Sc(OH)₃) or oxyhydroxide (ScO(OH)) . Studies indicate that scandium ions begin precipitating as hydroxy species at pH ≥ 2 in concentrated solutions, necessitating precise pH control through buffered carbonate additions . Post-precipitation, the product is washed with deionized water to remove residual salts and dried at 60–80°C under vacuum to preserve hydration.

Challenges and Optimizations :

-

Hydrolysis Mitigation : The small ionic radius of Sc³⁺ (0.745 Å) increases its susceptibility to hydrolysis. Complexing agents like citrate or EDTA can stabilize the ion in solution, delaying precipitation until carbonate addition .

-

Purity Control : High-purity starting materials (≥99.9%) are essential to avoid contamination, particularly from lanthanides or transition metals .

Carbonate Fusion for High-Yield Synthesis

Carbonate fusion is preferred for processing scandium oxide (Sc₂O₃) or hydroxide into carbonate hydrate. The method involves mixing Sc₂O₃ with sodium carbonate flux (Na₂CO₃) at a 1:10 mass ratio and heating in a platinum crucible at 1000°C for 15–45 minutes . The fusion reaction proceeds as:

After cooling, the fuseate is dissolved in dilute hydrochloric acid (1:1 v/v), and the solution is neutralized with ammonium carbonate to precipitate scandium carbonate hydrate. This method achieves yields exceeding 95% and is scalable for industrial production .

Operational Parameters :

| Parameter | Specification |

|---|---|

| Flux Ratio | 1:10 (Sc₂O₃:Na₂CO₃) |

| Fusion Temperature | 1000°C |

| Crucible Material | Platinum (Pt) |

| Dissolution Acid | 1:1 HCl |

Advantages :

-

Eliminates organic impurities through high-temperature decomposition.

-

Compatible with scandium-rich ores or recycled Sc₂O₃ feedstocks .

Calcination of Hydroxide or Oxalate Precursors

Scandium carbonate hydrate can be indirectly synthesized by calcining scandium hydroxide (Sc(OH)₃) or oxalate (Sc₂(C₂O₄)₃) under a carbon dioxide atmosphere. At 400–500°C, Sc(OH)₃ reacts with CO₂ to form the carbonate:

This method requires stringent control of CO₂ partial pressure to avoid over-calcination into Sc₂O₃. Thermogravimetric analysis (TGA) confirms complete conversion at 450°C with a 10% CO₂/N₂ gas mixture .

Hydrothermal Synthesis for Nanostructured Products

Hydrothermal methods enable the synthesis of scandium carbonate hydrate nanoparticles. A typical procedure involves dissolving Sc(NO₃)₃·6H₂O and urea in water, sealing the solution in a Teflon-lined autoclave, and heating at 180°C for 12 hours. Urea decomposes to release carbonate ions, facilitating controlled precipitation:

The resulting nanoparticles exhibit high surface area (120–150 m²/g) and uniform morphology, ideal for catalytic applications .

Structural and Hydration Stability

The hydration state of Sc₂(CO₃)₃·xH₂O is influenced by synthesis conditions. X-ray absorption fine structure (XAFS) studies reveal that scandium in aqueous solution exists as [Sc(H₂O)₈]³⁺, which transforms into dimeric [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ at pH > 2 . During carbonate precipitation, these hydrated species coordinate with carbonate ions, forming a stable lattice with water molecules occupying interstitial sites.

Hydration Characteristics :

科学的研究の応用

Materials Science Applications

Optical Coatings

Scandium(III) Carbonate Hydrate is utilized in the production of optical coatings, where it contributes to the enhancement of optical properties in various devices. The compound can be converted into scandium oxide through calcination, which is essential for creating high-performance optical materials used in lasers and other photonic applications .

Ceramics Production

This compound serves as a precursor for producing electronic ceramics. Its ability to provide scandium ions enhances the electrical and thermal properties of ceramic materials, making them suitable for advanced electronic applications .

Polishing Powders

In the polishing industry, this compound is employed in polishing powders that are used for fine-tuning surfaces of optical components and electronic devices. Its chemical stability and particle size distribution make it an effective agent for achieving high-quality finishes .

Biochemical Applications

Enzyme Interaction

Scandium ions from this compound can interact with various enzymes, influencing their catalytic activity. Research indicates that scandium can bind to active sites on enzymes, potentially enhancing or inhibiting their functions, which is crucial for biochemical pathways .

Cellular Effects

The compound has been shown to affect cellular processes by modulating cell signaling pathways and gene expression. For instance, scandium ions can influence metabolic fluxes within cells, impacting overall cellular function and viability. This makes it a subject of interest in studies related to cell biology and pharmacology.

Environmental Chemistry Applications

Scandium Recovery

Recent studies have focused on the recovery of scandium from bauxite residue using this compound as a part of leaching processes. By optimizing conditions such as pH and carbonation methods, researchers have been able to enhance scandium extraction efficiency from waste materials, contributing to sustainable resource recovery practices .

Catalysis

In environmental applications, this compound has been explored as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions that are critical in waste treatment processes and pollution control measures .

Case Study 1: Optical Coating Development

A study demonstrated the effectiveness of this compound in enhancing the durability and performance of optical coatings used in high-precision instruments. The conversion to scandium oxide resulted in coatings that exhibited superior scratch resistance and optical clarity compared to traditional materials.

Case Study 2: Biochemical Interaction Analysis

Research investigating the interaction between this compound and specific enzymes revealed that scandium ions could modulate enzymatic activities significantly. This study highlighted the potential for using this compound in drug design and therapeutic applications where enzyme regulation is crucial.

作用機序

The mechanism of action of scandium(III) carbonate hydrate involves its ability to release scandium ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, scandium ions can facilitate chemical reactions by stabilizing transition states and intermediates.

類似化合物との比較

Cerium(III) Carbonate Hydrate (Ce₂(CO₃)₃·xH₂O)

- Molecular Weight : ~548.38 g/mol (estimated for Ce₂(CO₃)₃·xH₂O; Ce atomic weight = 140.12) .

- Purity : Typically 99.9% (REO), with multiple CAS registrations (e.g., 54451-25-1) .

- Applications : Used in catalysis and water treatment, but less prevalent in electronics compared to scandium .

- Safety : Classified under EU regulations (CLP/GHS) with hazards related to water pollution (Water Hazard Class 3) .

Europium(III) Carbonate Hydrate (C₃Eu₂O₉·H₂O)

- Molecular Weight : ~465.96 g/mol (anhydrous) .

- Purity : 99.99%, with CAS 5895-48-7 .

- Applications : Primarily in phosphors for LEDs and fluorescent materials due to europium’s luminescent properties .

- Differentiation: Europium’s larger ionic radius (Shannon radius: ~1.07 Å for Eu³+ in 8-coordination) compared to Sc³+ (0.885 Å) results in lower solubility and distinct coordination chemistry .

Yttrium(III) Carbonate Hydrate (Y₂(CO₃)₃·xH₂O)

- Molecular Weight : 357.84 g/mol .

- Purity : 99.9% (CAS 38245-39-5) .

- Applications : Used in superconductors and ceramic precursors, leveraging yttrium’s intermediate ionic radius (1.019 Å for Y³+) .

- Thermal Stability : Higher decomposition temperatures than scandium carbonate, aligning with yttrium’s refractory nature .

Neodymium(III) Carbonate Hydrate (Nd₂(CO₃)₃·xH₂O)

- Molecular Weight : 468.51 g/mol (anhydrous) .

- Purity : 99.9% (CAS 38245-38-4) .

- Applications : Critical in permanent magnets and glass coloring. Neodymium’s larger ionic radius (1.109 Å for Nd³+) reduces its reactivity in aqueous systems compared to scandium .

- Safety: No significant acute toxicity reported, contrasting with scandium nitrate’s hazardous transport classification .

Key Comparative Data

Research Findings and Trends

- Ionic Radius Impact : Scandium’s small ionic radius (0.885 Å) enhances its solubility and catalytic activity compared to larger rare earths like neodymium .

- Purity Significance : Scandium’s ultra-high purity (5N) is critical for aerospace and laser applications, whereas other rare earths are optimized for bulk uses (e.g., magnets, phosphors) .

- Safety Profiles : Scandium derivatives (e.g., nitrate) are classified as hazardous goods (UN1477), reflecting higher reactivity, while carbonate forms of heavier lanthanides exhibit milder hazards .

生物活性

Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O) is a rare earth compound that has garnered attention in biochemical research due to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in therapeutic contexts.

- Molecular Formula: Sc₂(CO₃)₃·xH₂O

- Molecular Weight: 287.95 g/mol

- Purity: Typically ≥ 95% .

- Physical Form: Crystalline solid, white powder .

This compound primarily acts through the formation of hydrated scandium ions and dimeric hydrolysis complexes in aqueous environments. The compound's interaction with water molecules leads to changes in hydration dynamics, influencing various biochemical pathways.

Key Mechanisms:

- Binding to Biomolecules: Scandium ions can bind to active sites on enzymes and proteins, potentially altering their activity. This binding may either inhibit or enhance enzymatic functions depending on the specific context .

- Cofactor Role: Scandium ions may act as cofactors in enzymatic reactions, influencing reaction rates and outcomes .

- Interaction with Nucleic Acids: The compound can interact with nucleic acids, leading to changes in gene expression and cellular function .

Cellular Effects

The biological effects of this compound extend to various cellular processes:

1. Cell Signaling:

-

Modulates the activity of signaling proteins, affecting downstream signaling pathways.

- Alters gene expression patterns and metabolic flux within cells .

2. Membrane Stability:

- Influences the stability and function of cellular membranes, impacting overall cell viability .

3. Cytotoxicity:

- Studies indicate variable cytotoxic effects depending on concentration and exposure duration. For instance, certain concentrations have shown antiproliferative properties against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by environmental factors such as pH levels in solution. The formation of hydrated species in different pH environments can affect how the compound interacts with biological systems .

Temporal Dynamics

The stability and degradation of this compound over time are crucial for understanding its long-term biological effects. Hydrolysis can lead to the formation of different scandium species that may exhibit altered biological activities compared to the original compound .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Scandium(III) Carbonate Hydrate with high purity?

- Methodological Answer: this compound is typically synthesized via precipitation by reacting scandium nitrate or chloride solutions with ammonium carbonate under controlled pH (6–8). The product is washed with deionized water to remove impurities and dried at 60–80°C. Purity ≥99.99% (REO) is achieved by repeating precipitation cycles and verifying via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?

- Methodological Answer:

- X-ray diffraction (XRD): Determines crystallographic structure and phase purity by comparing peaks with reference data.

- Thermogravimetric analysis (TGA): Quantifies hydration states by measuring mass loss during heating (e.g., 30–300°C for water loss, 400–600°C for carbonate decomposition).

- Fourier-transform infrared spectroscopy (FTIR): Identifies carbonate (CO₃²⁻) vibrational modes (~1350–1500 cm⁻¹) and hydroxyl groups from hydration.

- Elemental analysis: Validates stoichiometry via carbon and hydrogen content measurements .

Advanced Research Questions

Q. How does the hydration state of this compound influence its thermal decomposition behavior, and what methodologies are used to study this?

- Methodological Answer: The hydration state (denoted as x in Sc₂(CO₃)₃·xH₂O) affects decomposition kinetics. Researchers use simultaneous TGA-DSC to correlate mass loss with endothermic/exothermic events. For example, hydrated samples show distinct mass loss steps at 100–200°C (water release) and 500–700°C (CO₂ evolution from carbonate decomposition). In situ XRD during heating can track phase transitions to Sc₂O₃ or intermediate oxycarbonates .

Q. What are the implications of Scandium(III) ion's ionic radius on the crystallographic structure of its carbonate hydrate compared to other rare earth elements?

- Methodological Answer: Scandium’s small ionic radius (0.885 Å for Sc³⁺ in octahedral coordination) results in tighter packing and distinct lattice parameters compared to larger rare earth ions (e.g., La³⁺: 1.032 Å). This affects bond lengths and symmetry, as shown in Rietveld refinement of XRD data. Computational modeling (e.g., density functional theory) further predicts stability trends and electronic structure variations .

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

- Methodological Answer: Discrepancies often arise from hydration variability or synthesis conditions. To address this:

- Cross-validate with multiple techniques: Pair XRD with extended X-ray absorption fine structure (EXAFS) to assess local Sc³⁺ coordination.

- Standardize synthesis protocols: Control humidity during precipitation to minimize hydration variability.

- Leverage databases: Compare results with the Cambridge Structural Database or ICSD entries for rare earth carbonates .

Q. What role does this compound play as a precursor in advanced material synthesis?

- Methodological Answer: It serves as a precursor for Sc-containing oxides (e.g., Sc₂O₃) via calcination (600–900°C in air). For nanocomposites, sol-gel methods dissolve the carbonate in organic acids (e.g., citric acid) to form homogeneous gels, which are pyrolyzed to yield high-surface-area catalysts or luminescent materials. Phase purity is confirmed by Raman spectroscopy and TEM .

Safety and Handling Considerations

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Handle in a fume hood to avoid inhalation of fine particles.

- Storage: Keep in airtight containers with desiccants to prevent hydration variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。